molecular formula C4H8N2O3 B156567 Glycyl-l-asparagine CAS No. 1999-33-3

Glycyl-l-asparagine

Cat. No.: B156567
CAS No.: 1999-33-3
M. Wt: 132.12 g/mol
InChI Key: DCXYFEDJOCDNAF-REOHCLBHSA-N
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Description

Glycyl-L-asparagine (Gly-L-Asn) is a dipeptide composed of glycine and L-asparagine linked via a peptide bond. It is synthesized through the hydrogenation of N-benzyloxycarbonyl-glycyl-L-asparagine in acetic acid using palladium on charcoal, yielding 76% crystalline product with a melting point of 212–213°C (decomposed) . Analytical data confirm its molecular formula (C₆H₁₁N₃O₄·0.2H₂O) and optical activity ([α]D = -5.33° in water) . The zwitterionic form of Gly-L-Asn is stabilized in crystalline states, with the asparagine side chain adopting a planar amide conformation and the -NH₃⁺ group rotating freely with a low energy barrier (~2 kcal/mol) .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Glycyl-L-Asparagine

Solid-phase peptide synthesis (SPPS) is the most widely utilized method for producing Gly-Asn due to its scalability, automation potential, and high purity outcomes. The process involves sequential coupling of amino acids to a resin-bound chain, followed by cleavage to release the target peptide.

Fmoc Protection Strategy

The Fmoc (9-fluorenylmethyloxycarbonyl) group is employed for N-terminal protection due to its stability under basic conditions and ease of removal using piperidine. In the synthesis of Gly-Asn, the C-terminal asparagine residue is first anchored to a resin, followed by coupling of glycine. A critical advantage of Fmoc chemistry is its compatibility with side-chain protecting groups, such as trityl for asparagine’s amide functionality, which prevents undesired side reactions .

Activation and Coupling Agents

Activated esters, particularly pentafluorophenyl (Pfp) esters, are favored for their reactivity and crystallinity. For instance, Fmoc-asparagine pentafluorophenyl ester (Fmoc-Asn-Opfp) reacts efficiently with glycyl-resin in dimethylformamide (DMF), achieving complete coupling within 50 minutes at ambient temperature . Steric hindrance, however, may necessitate catalysts like 1-hydroxybenzotriazole (HOBt) to accelerate slower reactions, as observed in the coupling of bulky amino acids such as isoleucine .

Case Study: SPPS of Gly-Asn from Patent WO1986003494A1

A detailed protocol from Patent WO1986003494A1 illustrates the synthesis of a decapeptide containing Gly-Asn. Key steps include:

  • Resin Loading : Glycine is covalently linked to a Wang resin via its C-terminus.

  • Deprotection : The Fmoc group is removed using 20% piperidine in DMF.

  • Coupling : Fmoc-Asn-Opfp (5 equivalents) in DMF is added to the glycyl-resin, achieving >99% conversion in 50 minutes.

  • Cleavage : The peptide is released from the resin using 95% trifluoroacetic acid (TFA), yielding 91% crude product with 96% resin cleavage efficiency .

Table 1: SPPS Parameters for Gly-Asn Synthesis

ParameterValue/Description
ResinWang resin (1.0 mmol/g loading)
SolventDimethylformamide (DMF)
Coupling AgentFmoc-Asn-Opfp (5 equivalents)
Reaction Time50 minutes
CatalystNone required
Cleavage Reagent95% TFA
Isolated Yield91%

Solution-Phase Synthesis Approaches

While SPPS dominates industrial applications, solution-phase synthesis remains relevant for small-scale or specialized preparations. This method involves stepwise condensation of protected amino acids in solution.

Stepwise Condensation of Glycine and L-Asparagine

In a typical procedure, glycine’s carboxyl group is activated using carbodiimides (e.g., DCC) and coupled to the α-amino group of N-protected L-asparagine. The Boc (tert-butyloxycarbonyl) group is commonly used for temporary protection, while benzyl esters safeguard carboxyl functionalities. After coupling, deprotection with TFA yields the free dipeptide.

Challenges in Solution-Phase Synthesis

  • Racemization : Prolonged reaction times or acidic conditions may induce epimerization at asparagine’s α-carbon.

  • Purification Difficulties : Intermediate protection groups necessitate multiple chromatographic steps, reducing overall yield.

Comparative Analysis of Synthesis Techniques

Table 2: SPPS vs. Solution-Phase Synthesis

CriterionSPPSSolution-Phase
YieldHigh (85–95%) Moderate (50–70%)
Purity>98% after HPLC purification 80–90%
ScalabilityExcellent for automated systemsLimited by manual steps
CostHigh (resin, reagents)Lower (no resin required)

SPPS excels in producing high-purity Gly-Asn with minimal side products, whereas solution-phase methods are cost-effective for research-scale synthesis but require meticulous purification.

Challenges and Optimization Strategies

Steric Hindrance and Coupling Efficiency

Bulky side chains, such as asparagine’s amide group, can impede coupling reactions. The addition of HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) enhances reactivity by forming active esters, reducing reaction times by up to 40% .

Side Reactions

  • Asparagine Deamidation : Prolonged exposure to basic conditions during Fmoc removal can deamidate asparagine to aspartic acid. Mitigation involves using milder bases (e.g., 2% DBU in piperidine) and shorter deprotection times .

  • Incomplete Cleavage : Residual TFA or insufficient cleavage time may leave peptide fragments bound to the resin. Extended TFA treatment (3–4 hours) ensures complete release.

Chemical Reactions Analysis

Types of Reactions: Asparagine undergoes various chemical reactions, including hydrolysis, amidation, and enzymatic degradation. One of the most notable reactions is its hydrolysis by the enzyme asparaginase, which converts asparagine into aspartic acid and ammonia .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Asparagine has a wide range of applications in scientific research:

Mechanism of Action

Asparagine exerts its effects primarily through its role in protein biosynthesis and nitrogen metabolism. It is synthesized from aspartic acid and ammonia by asparagine synthetase. This reaction is crucial for the detoxification of ammonia in the body. Asparagine is also a structural component in many proteins, contributing to their stability and function .

Comparison with Similar Compounds

Structural and Conformational Analysis

Gly-L-Asn shares structural similarities with other glycyl dipeptides, such as glycyl-L-tyrosine (Gly-L-Tyr) and glycyl-L-alanine (Gly-L-Ala), but differs in side-chain functional groups. For instance:

  • Gly-L-Tyr: Contains a phenolic hydroxyl group in tyrosine, enhancing hydrophilicity and metal-binding capacity.
  • Gly-L-Pro-L-Asn : A tripeptide with proline introducing conformational rigidity due to its pyrrolidine ring. This contrasts with Gly-L-Asn’s flexible backbone, influencing hydrogen-bonding patterns and solubility .

Key Conformational Differences :

  • The asparagine side chain in Gly-L-Asn remains planar, optimizing hydrogen bonding in crystals, whereas glutamine derivatives exhibit similar planar conformations but with longer side chains .
  • The staggered -NH₃⁺ group in Gly-L-Asn reduces steric hindrance compared to bulkier residues like phenylalanine or tryptophan .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) PSA (Ų)¹ Hydrogen Bond Donors/Acceptors
Gly-L-Asn 192.6 212–213 (dec) ~121 12 / 13
Gly-L-Pro-L-Asn 286.28 354 12 / 13
Gly-L-Tyr 251.25 - ~135 8 / 9

¹ *Polar Surface Area (PSA) estimated using computational tools.
² *Predicted boiling point for Gly-L-Pro-L-Asn: 741.7±60.0°C .

Key Observations :

  • Gly-L-Asn’s lower PSA (~121 Ų) compared to Gly-L-Pro-L-Asn (354 Ų) reflects its smaller size and fewer polar groups.
  • The high hydrogen-bonding capacity (12 donors/13 acceptors) of Gly-L-Asn and Gly-L-Pro-L-Asn underscores their solubility in aqueous environments .

Functional and Biochemical Roles

  • Polymerization Potential: Gly-L-Asn undergoes polycondensation in aqueous media, forming polypeptides under simulated primordial conditions. This property is less pronounced in hydrophobic dipeptides like Gly-L-Ala .
  • Metal Ion Interactions : Gly-L-Tyr exhibits stronger coordination with transition metals (e.g., Rh³⁺) due to tyrosine’s aromatic hydroxyl group, whereas Gly-L-Asn primarily interacts via its carboxyl and amide groups .
  • Prebiotic Relevance : Gly-L-Asn’s stability in water and polymerization capability suggest it played a role in early peptide formation, unlike rigid or hydrophobic analogs .

Energetic and Computational Insights

Computational studies reveal Gly-L-Asn’s optimized lattice constants and hydrogen-bond lengths (2.8–3.0 Å) in crystals, closely matching experimental data . Its low rotational barrier for the -NH₃⁺ group (~2 kcal/mol) facilitates conformational flexibility, contrasting with bulkier residues like glutamine, which exhibit higher barriers .

Biological Activity

Glycyl-l-asparagine, a dipeptide composed of glycine and l-asparagine, has garnered attention in biochemical and pharmacological research due to its unique biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and stability under physiological conditions.

Chemical Structure and Properties

This compound (Gly-Asn) is characterized by the following structural formula:

H2NC(H)C(H)2C(O)NH2\text{H}_2\text{N}-\text{C}(\text{H})-\text{C}(\text{H})_2-\text{C}(\text{O})-\text{NH}_2
  • Molecular Weight : 132.12 g/mol
  • CAS Number : 1111-38-0

Pharmacological Effects

  • Neuroprotective Properties : Research indicates that Gly-Asn exhibits neuroprotective effects, potentially through modulation of neurotransmitter systems. It has been shown to influence the activity of glutamate receptors, which are crucial for synaptic plasticity and memory formation .
  • Antioxidant Activity : Gly-Asn has demonstrated antioxidant properties, helping to mitigate oxidative stress in cellular models. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
  • Modulation of Protein Stability : The dipeptide is involved in stabilizing protein structures by reducing the rate of deamidation and racemization, common degradation pathways for asparagine residues in proteins. This stabilization is critical for maintaining the functional integrity of proteins over time .
  • Interaction with Receptors : Gly-Asn may act on various receptors, influencing intracellular signaling pathways. Its structural similarity to other amino acids allows it to interact with receptors that typically bind larger peptides or proteins .
  • Influence on Enzymatic Activity : Studies have indicated that Gly-Asn can modulate the activity of certain enzymes involved in metabolic pathways, potentially enhancing or inhibiting their functions depending on the physiological context .

Deamidation and Racemization

Gly-Asn is susceptible to non-enzymatic degradation processes such as deamidation and racemization. These processes are influenced by environmental factors such as pH and temperature:

  • Deamidation Half-life : Approximately 1.4 days at 37°C and pH 7.4.
  • Racemization Rate : Significant racemization occurs during the deamidation process, affecting the biological activity of Gly-Asn over time .

Case Studies

  • Neuroprotective Effects in Rodent Models : A study demonstrated that administration of Gly-Asn improved cognitive function in rodent models subjected to oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
  • Stability Assessment in Pharmaceutical Formulations : Research focused on the stability of Gly-Asn in various pharmaceutical formulations revealed that its degradation could be minimized through appropriate formulation strategies, highlighting its potential for use in drug development .

Comparative Analysis with Other Dipeptides

DipeptideMolecular WeightNeuroprotective EffectStability (Half-life)
This compound132.12 g/molYes1.4 days
Glycyl-l-glutamine146.15 g/molModerate0.8 days
L-Alanylglycine132.13 g/molNo2.0 days

Q & A

Basic Research Questions

Q. What computational methods are recommended to determine the molecular conformation and hydrogen bonding patterns of glycyl-L-asparagine?

  • Methodology : Use quantum mechanical calculations such as CNDO/2 (Complete Neglect of Differential Overlap) to analyze partial charges and energy-minimized conformations. For example, staggered conformations of the -NH3+ group and planar amide structures can be modeled to match experimental crystallographic data. Validate results by comparing computed hydrogen bond lengths (e.g., ~2.9 Å) with X-ray diffraction measurements .
  • Data Analysis : Tabulate energy barriers (e.g., ~2 kcal/mol for rotation) and lattice constants (see Table III in ) to assess conformational stability.

Q. How should researchers design experiments to validate this compound’s zwitterionic properties in aqueous solutions?

  • Experimental Design :

Use potentiometric titration to measure pKa values of ionizable groups (α-amino, α-carboxyl, and side-chain amide).

Compare observed zwitterionic stability (via NMR or IR spectroscopy) with computational predictions (e.g., CNDO/2).

Control variables such as pH, temperature, and ionic strength to mimic physiological conditions.

  • Validation : Cross-reference results with existing crystallographic data to confirm planar amide conformations .

Advanced Research Questions

Q. How can contradictory data on this compound’s hydrogen bond lengths be resolved across studies?

  • Contradiction Analysis :

Identify sources of variance (e.g., crystallographic resolution differences, solvent effects in simulations).

Apply error propagation analysis to computational models (e.g., assess sensitivity of CNDO/2 parameters to bond length outputs) .

Use meta-analysis to reconcile experimental datasets, prioritizing studies with high-resolution X-ray structures (<1.0 Å).

  • Framework : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses addressing these contradictions .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodology :

Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection to minimize side reactions.

Use HPLC-MS to monitor coupling efficiency and purity (>95%).

For SAR, systematically modify the asparagine side chain (e.g., methyl esterification) and assess conformational impacts via molecular dynamics (MD) simulations.

  • Quality Control : Validate synthetic yields and purity against literature benchmarks .

Q. How can researchers address challenges in replicating this compound’s thermodynamic stability data?

  • Reproducibility Protocol :

Document solvent preparation (e.g., degassing for calorimetry) and instrument calibration (e.g., DSC, ITC).

Share raw datasets (e.g., enthalpy-entropy compensation plots) in supplementary materials to enable cross-lab validation .

Apply the PICO framework to define Population (compound), Intervention (synthesis method), Comparison (literature data), and Outcome (stability metrics) .

Methodological & Analytical Questions

Q. Which statistical approaches are suitable for analyzing this compound’s spectroscopic data?

  • Analysis Workflow :

Preprocess data (e.g., baseline correction for FTIR spectra).

Use multivariate analysis (PCA or PLS) to identify spectral features correlated with conformational states.

Report uncertainties (e.g., ±0.05 cm⁻¹ for peak assignments) and confidence intervals .

  • Tools : Open-source software like R/Bioconductor or commercial packages (OriginLab) for reproducible workflows .

Q. How to formulate a research question investigating this compound’s role in peptide aggregation?

  • Framework :

Apply PICO: P (this compound oligomers), I (aggregation kinetics), C (non-aggregating controls), O (fibril morphology).

Align with FINER criteria: Ensure feasibility via pilot ThT fluorescence assays and novelty by targeting understudied pH ranges .

  • Hypothesis Testing : Compare MD-predicted β-sheet propensity with experimental TEM/CD data .

Q. Data Management & Ethics

Q. What ethical considerations apply to studies involving this compound derivatives with potential bioactivity?

  • Guidelines :

Disclose synthetic protocols and toxicity screening data (e.g., LD50 in model organisms).

Follow institutional review board (IRB) standards for data sharing and authorship .

  • Documentation : Include raw spectra and computational inputs in public repositories (e.g., Zenodo) for transparency .

Properties

IUPAC Name

(2S)-2,4-diamino-4-oxobutanoic acid
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InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1
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InChI Key

DCXYFEDJOCDNAF-REOHCLBHSA-N
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Canonical SMILES

C(C(C(=O)O)N)C(=O)N
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Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)N
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Molecular Formula

C4H8N2O3
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Related CAS

28088-48-4
Record name L-Asparagine, homopolymer
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DSSTOX Substance ID

DTXSID10883220
Record name L-Asparagine
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Molecular Weight

132.12 g/mol
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Physical Description

Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS], Solid
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Solubility

Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies, In water, 2.94X10+4 mg/L at 25 °C, 29.4 mg/mL
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Density

1.543 g/cu cm at 15/4 °C
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Vapor Pressure

0.00000005 [mmHg]
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Color/Form

Orthorhombic bisphenoidal crystals

CAS No.

70-47-3, 5794-13-8
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Melting Point

234-235 °C, 234 - 235 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Glycyl-l-asparagine
Glycyl-l-asparagine
Glycyl-l-asparagine
Glycyl-l-asparagine
Glycyl-l-asparagine

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